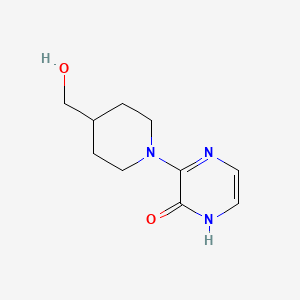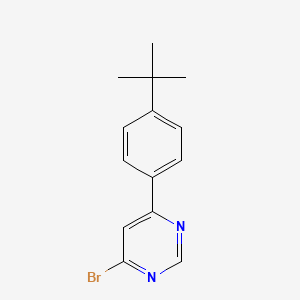
4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine”, often involves the annulation of the pyrimidine ring to the pyrazole ring . For instance, N-Boc-4-aminopyrazole-5-carbaldehydes have shown efficiency as bicenter components in cyclocondensations with ketones, β-diketones, as well as derivatives of malonic and cyanoacetic acids .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Evaluation
4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine derivatives have been synthesized and biologically evaluated for their activity against specific targets. For instance, the 4-bromo derivative of pyrazolo[3,4-d]pyrimidines has shown significant activity against the Bcr-Abl T315I mutant, a variant associated with chronic myeloid leukemia. The presence of the bromine atom in the para position of the N1 side chain phenyl ring is critical for interaction with the T315I mutant. Compound 2j, a 4-bromo derivative, demonstrated high activity in cell-free assays and against T315I Bcr-Abl expressing cells, showing potential as a therapeutic agent after being converted into a water-soluble formulation through liposome encapsulation. This compound significantly reduced tumor volumes in vivo, highlighting its potential in cancer therapy (Radi et al., 2013).
Mechanistic Studies in Chemical Reactions
4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine and its derivatives have been utilized in studies to understand chemical reaction mechanisms. For example, the reaction of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia led to the formation of 2-amino-4-phenylpyrimidine, demonstrating an SN(ANRORC)-mechanism. This insight is valuable for synthetic chemistry, providing a deeper understanding of nucleophilic substitution reactions in aromatic compounds and aiding in the development of more efficient synthetic routes (Kroon & Plas, 2010).
Material Science and Nanotechnology
In the field of materials science, 4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine derivatives have been explored for their potential in creating advanced materials. For instance, bromo and tert-butyl substituted fluorene compounds have been synthesized and used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids. These compounds have shown excellent selectivity and sensitivity, making them suitable for applications in sensing technologies and environmental monitoring (Han et al., 2020).
Antimicrobial and Antinociceptive Effects
Substituted pyrimidines, including those derived from 4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine, have been synthesized and evaluated for their antimicrobial and antinociceptive effects. These compounds have shown efficacy against Gram-negative bacteria such as E. coli, and some derivatives have demonstrated significant antinociceptive responses, comparable to standard drugs like aspirin. These findings indicate the potential of these compounds in developing new antimicrobial agents and pain management drugs (Waheed et al., 2008).
Propiedades
IUPAC Name |
4-bromo-6-(4-tert-butylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-14(2,3)11-6-4-10(5-7-11)12-8-13(15)17-9-16-12/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQWYWXQCCEXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



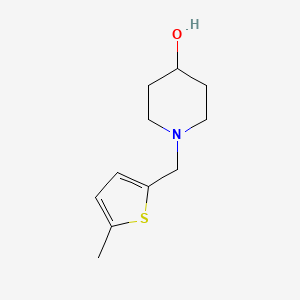
![1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475520.png)

![1-({[(5-Methylfuran-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475525.png)
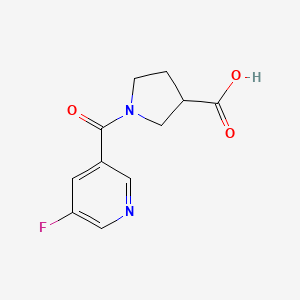
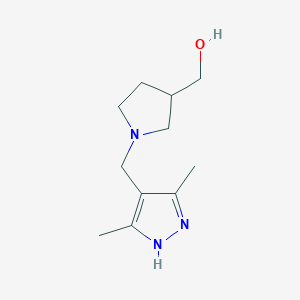
![3-{[(1-Hydroxycyclobutyl)methyl]amino}propane-1,2-diol](/img/structure/B1475530.png)
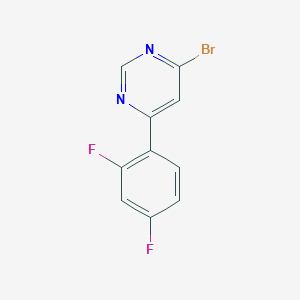
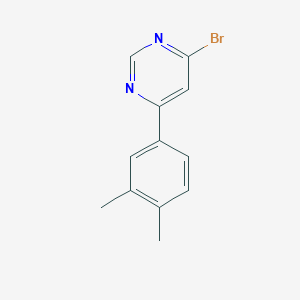
![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475535.png)
amine](/img/structure/B1475536.png)
amine](/img/structure/B1475537.png)
![1-[(Cycloheptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475538.png)
